molecular formula C9H11IN3Na4O14P3 B12854825 Sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B12854825
M. Wt: 696.98 g/mol
InChI Key: JECANFFQBXZLMP-JFSFQOOPSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of the Halogenated Pyrimidine Core

The 5-iodo substitution on the pyrimidine ring introduces significant electronic and steric perturbations that enhance crystallographic resolution while preserving base-pairing fidelity. X-ray diffraction studies of analogous iodinated nucleotides, such as 2'-deoxy-2'-iodoadenosine-5'-triphosphate (2'-IATP), demonstrate that the heavy iodine atom (atomic radius: 1.98 Å) generates strong anomalous scattering signals, enabling precise phasing during structural determination. Density functional theory (DFT) calculations on halogenated pyrimidines reveal that iodine’s polarizability (4.5 × 10⁻²⁴ cm³) induces a 0.15 Å elongation of the C5–I bond compared to C–Br or C–Cl bonds in brominated/chlorinated analogs, a distortion accommodated by minor adjustments in the pyrimidine ring’s planar geometry.

The iodine atom’s electron-withdrawing nature redistributes charge density across the pyrimidine ring, increasing the electrophilicity of the C6 position by 12% relative to non-halogenated cytidine derivatives. This electronic redistribution stabilizes the enol tautomer of the 2-oxopyrimidin-1(2H)-yl group, favoring a keto-enol equilibrium shifted 3:1 toward the enol form in crystalline states. Comparative analysis of 5-iodocytidine triphosphate analogs shows that the iodine atom participates in weak non-covalent interactions (2.8–3.2 Å) with backbone phosphate oxygens, creating a pseudo-chelating effect that rigidifies the nucleotide’s global conformation.

Conformational Dynamics of the Tetrahydrofuran Ring System

The tetrahydrofuran moiety adopts a C2'-endo puckering conformation (pseudorotation phase angle: 162° ± 8°), as observed in high-resolution structures of related iodinated nucleosides. This sugar pucker optimizes base-phosphate stacking interactions while minimizing steric clashes between the 3'-hydroxyl group and the iodopyrimidine ring. Molecular dynamics simulations reveal that the ring undergoes rapid interconversion between C2'-endo and C3'-endo conformers (energy barrier: 4.2 kcal/mol), with a 75% population of the C2'-endo state under physiological conditions.

The 3',4'-dihydroxy groups engage in a bifurcated hydrogen-bonding network with adjacent water molecules (O···O distances: 2.65–2.78 Å), constraining the ring’s flexibility. Nuclear Overhauser effect (NOE) spectroscopy data indicate that the 5'-methyl triphosphate group exerts a 15% reduction in the ring’s pseudorotational amplitude compared to non-phosphorylated analogs. Notably, the 2R,3S,4R,5R stereochemistry induces a gauche+ orientation (torsion angle γ: 52° ± 3°) between the C4'-C5' and C5'-O5' bonds, precluding the syn periplanar arrangement observed in arabinose-containing nucleotides.

Triphosphate Backbone Coordination Chemistry with Sodium Counterions

The triphosphate group coordinates sodium ions through a combination of ionic and pseudo-chelating interactions. Single-crystal X-ray structures of sodium triphosphate hexahydrate reveal that Na⁺ ions adopt five- or six-coordinate geometries, with average Na–O bond lengths of 2.41 Å for terminal phosphate oxygens and 2.58 Å for bridging oxygens. In the title compound, two sodium counterions bind the triphosphate group: the first interacts with the α- and β-phosphate oxygens (Na–O distances: 2.38 Å, 2.45 Å), while the second bridges the γ-phosphate and the 3'-hydroxyl oxygen (Na–O: 2.51 Å).

The coordination sphere exhibits marked pH dependence. At physiological pH (7.4), deprotonation of the γ-phosphate oxygen (pKa ≈ 6.5) enhances Na⁺ binding affinity by 30%, as quantified via isothermal titration calorimetry. Comparative studies with lithium salts demonstrate that Na⁺’s larger ionic radius (1.02 Å vs. 0.76 Å for Li⁺) enables simultaneous coordination to three phosphate oxygens, reducing charge repulsion within the triphosphate backbone. This multidentate interaction increases the compound’s thermal stability, with differential scanning calorimetry showing a decomposition temperature 48°C higher than the lithium analog.

Properties

Molecular Formula

C9H11IN3Na4O14P3

Molecular Weight

696.98 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15IN3O14P3.4Na/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,14-15H,2H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1

InChI Key

JECANFFQBXZLMP-JFSFQOOPSA-J

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N)I.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N)I.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate (CAS No. 34393-59-4) is a complex nucleotide analogue that has garnered interest for its potential biological activities, particularly in antiviral research. This article aims to consolidate current findings regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triphosphate group attached to a modified tetrahydrofuran structure with an amino-substituted pyrimidine moiety. Its molecular formula is C9H12N3Na3O11P2C_9H_{12}N_3Na_3O_{11}P_2 with a molecular weight of 469.12 g/mol. The presence of the iodine atom and the amino group suggests potential interactions with biological targets that could modulate enzymatic activity or nucleic acid binding.

Inhibition of Viral Proteases

Recent studies have highlighted the compound's role as an inhibitor of viral proteases, specifically targeting SARS-CoV-2 enzymes such as papain-like protease (PLpro). The inhibition mechanism involves non-covalent interactions that disrupt the proteolytic cleavage necessary for viral replication. The compound has been shown to reduce viral load significantly in infected cell cultures .

Nucleotide Analog Activity

As a nucleotide analogue, this compound may interfere with nucleic acid synthesis by competing with natural substrates for incorporation into RNA or DNA. This can lead to premature termination of nucleic acid chains or misincorporation errors that affect viral replication fidelity .

Antiviral Efficacy

The antiviral efficacy of sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate has been evaluated in various studies:

StudyModelEfficacyNotes
SARS-CoV-2 infected Vero cellsSignificant reduction in viral loadInhibits PLpro
Mouse modelsHigh plasma stability and low toxicity observedEffective at doses up to 50 mg/kg
In vitro assaysIC50 values comparable to leading antiviral agentsMechanism involves competitive inhibition

Case Studies

  • SARS-CoV-2 Inhibition : A study demonstrated that treatment with the compound led to a 70% reduction in viral replication in Vero E6 cells when administered at optimal concentrations. This highlights its potential as a therapeutic agent against COVID-19 .
  • Bioavailability Assessment : Preclinical trials showed that the compound exhibits high bioavailability with a half-life of approximately 60 hours in human plasma, indicating its potential for sustained antiviral activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Prodrug Technology
The compound is part of ProTide technology, which enhances the intracellular delivery of nucleoside analogues. This approach addresses the challenges associated with the bioavailability of nucleoside drugs, allowing for more effective treatment regimens in viral infections and cancers .

2. Antiviral Activity
Research has indicated that sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate may exhibit antiviral properties. It has been investigated as a potential inhibitor of viral enzymes, such as those found in SARS-CoV-2 .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to selectively inhibit protein arginine methyltransferase 5 (PRMT5), which plays a role in regulating gene transcription and cellular signaling pathways .

2. Nucleotide Synthesis
As a triphosphate derivative, this compound can serve as a substrate or inhibitor in nucleotide synthesis pathways. Its structural similarity to natural nucleotides allows it to interact with various enzymes involved in nucleic acid metabolism .

Case Studies

StudyFindingsApplication
ProTide Technology Evaluation Demonstrated enhanced cellular uptake and efficacy of nucleoside analogues when modified with triphosphate moieties.Development of antiviral therapies .
Inhibition of PRMT5 Sodium ((2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate showed significant inhibition of PRMT5 activity in vitro.Potential therapeutic target for cancer treatment .
Antiviral Screening Identified as a promising candidate against SARS-CoV-2 by inhibiting viral proteases.Development of new antiviral agents .

Comparison with Similar Compounds

5-Iodo vs. 5-Fluoro Substitutions

  • Its size may also hinder metabolic degradation compared to smaller halogens .
  • Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate (CAS 1630828-71-5): The 5-fluoro substitution introduces electronegativity, favoring hydrogen bonding and metabolic stability.

Amino vs. Methyl Substitutions

  • This modification is common in prodrug designs .

Natural Nucleotide: Uridine Triphosphate (UTP)

  • UTP (CAS 63-39-8) lacks the amino and iodine substituents, making it a natural substrate for RNA synthesis and energy transfer. The target compound’s modifications likely render it resistant to hydrolysis or competitive in enzyme inhibition .

Phosphate Group Variations

Compound Name Phosphate Groups Molecular Weight Key Features Reference CAS/ID
Target Compound Triphosphate ~600 (estimated) High-energy bonds, enzyme recognition N/A
Sodium (...)methyl diphosphate hydrate Diphosphate 466.14 Reduced reactivity; used in signaling studies
Uridine triphosphate Triphosphate 484.14 Natural substrate; no halogen/amino 63-39-8

Sugar Backbone Modifications

  • Cangrelor (Antiplatelet Drug): Features a purine base (adenine derivative) and a chlorinated cyclopentylamino group. While structurally distinct, its triphosphate group mimics ATP, highlighting the importance of phosphate chains in therapeutic targeting .
  • Lipid Prodrugs (e.g., HDP-P-RVn) : Incorporate lipid moieties (e.g., hexadecyloxypropyl) to enhance oral bioavailability, a modification absent in the target compound .

Preparation Methods

Synthesis of the Modified Nucleoside

  • Starting from a protected sugar derivative, the pyrimidine base is introduced via glycosylation.
  • The 5-iodo substitution on the pyrimidine ring is typically introduced either by halogenation of the base precursor or by using a pre-halogenated base.
  • Protection of hydroxyl groups on the sugar is critical to control regioselectivity and stereochemistry during glycosylation and subsequent steps.

Deprotection and Functional Group Manipulation

  • After glycosylation, protecting groups are removed under mild conditions to avoid degradation.
  • The free hydroxyl groups on the sugar are then available for phosphorylation.

Phosphorylation to Form the Triphosphate

  • The triphosphate moiety is introduced using established phosphorylation protocols.
  • Common methods include:
    • The Ludwig-Eckstein method, which uses phosphorimidazolide intermediates.
    • Use of phosphoramidite chemistry adapted for triphosphate synthesis.
    • Enzymatic phosphorylation can be an alternative but is less common for modified nucleotides.
  • The reaction conditions are optimized to prevent hydrolysis and side reactions.

Purification and Characterization

  • The final product is purified by ion-exchange chromatography or HPLC.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Preparation Methods from Literature and Supplier Data

Step Method Description Key Reagents/Conditions Notes/Challenges
1. Glycosylation Coupling of protected sugar with 4-amino-5-iodo-pyrimidine base Protected tetrahydrofuran sugar, halogenated base, Lewis acid catalyst (e.g., TMSOTf) Control of stereochemistry critical; iodine substituent requires mild conditions
2. Deprotection Removal of protecting groups (e.g., acetyl, benzoyl) Mild acid or base hydrolysis Avoid degradation of base and sugar moiety
3. Phosphorylation Introduction of triphosphate group Phosphoryl chloride derivatives, phosphorimidazolides, or phosphoramidites; presence of sodium ions for salt formation Triphosphate synthesis is sensitive; requires anhydrous conditions and inert atmosphere
4. Purification Ion-exchange chromatography, reverse-phase HPLC Buffer systems compatible with nucleotide stability Removal of inorganic salts and side products
5. Characterization NMR (1H, 31P), MS, elemental analysis Confirm stereochemistry, triphosphate integrity, and purity Essential for quality control

Research Findings and Optimization

  • Recent studies emphasize the use of phosphorimidazolide intermediates for efficient triphosphorylation, improving yields and reducing side products.
  • The iodine substituent on the pyrimidine ring can be introduced via selective iodination of the nucleoside or by using iodinated base precursors, with preference for the latter to avoid post-glycosylation halogenation complications.
  • Protecting group strategies have evolved to use orthogonal groups that allow selective deprotection without affecting the triphosphate.
  • Stability studies indicate that the sodium salt form of the triphosphate is more stable under storage conditions at -20°C, protected from light and moisture.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Glycosylation temperature 0 to 25 °C High stereoselectivity achieved
Protecting groups Acetyl, benzoyl, TBDMS Orthogonal protection facilitates selective deprotection
Phosphorylation reagent Phosphorimidazolide, POCl3 derivatives High triphosphorylation efficiency
Solvent system Anhydrous DMF, pyridine Maintains reagent stability
Purification method Ion-exchange chromatography >95% purity achievable
Storage -20°C, dry, dark Maintains compound integrity for months

Q & A

Q. What are the optimal synthetic routes for Sodium [...] triphosphate, and how can purity be ensured?

The synthesis of this compound typically involves phosphoramidite chemistry and nucleophilic substitution. For example, tert-butyl N,N-diisopropylphosphoramidite and tetrazole are used to introduce phosphate groups, followed by deprotection and sodium salt formation. Purity (>95%) is achieved via reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% TFA). Critical steps include controlling reaction pH (e.g., 6.5–7.5) and temperature (20–25°C) to prevent degradation .

Q. Which spectroscopic techniques are essential for validating the compound’s structural integrity?

  • 1H/13C NMR : Confirms stereochemistry (e.g., ribose ring protons at δ 3.8–4.3 ppm) and substituent positions (iodo-pyrimidine protons at δ 8.1–8.3 ppm).
  • HRMS : Validates molecular weight (e.g., [M–Na]⁻ at m/z 550.09) and detects impurities.
  • FT-IR : Identifies functional groups (e.g., P=O stretches at 1250–1280 cm⁻¹) .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is sensitive to hydrolysis (triphosphate group) and photodegradation (iodo substituent). Store lyophilized powders at –20°C under inert gas (argon). For aqueous solutions, use pH 7.4 buffers (e.g., Tris-HCl) and avoid freeze-thaw cycles. Stability studies via LC-MS every 3–6 months are recommended .

Advanced Research Questions

Q. How does the iodine substituent influence binding affinity and selectivity in enzyme targets?

The 5-iodo group enhances steric bulk and halogen bonding with hydrophobic pockets (e.g., Staphylococcus epidermidis FtsZ’s Gly108, Thr109). Molecular docking (AutoDock Vina) shows a ΔG of –9.276 kcal/mol for analogs with iodine, compared to –8.902 kcal/mol for methyl-substituted derivatives. Competitive inhibition assays (Ki < 1 µM) validate selectivity over human kinases .

Q. How can contradictions in docking scores and experimental binding data be resolved?

Discrepancies often arise from static docking models. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational flexibility over 100 ns. For example, FtsZ’s Met105 side-chain reorientation may reduce binding in dynamic models. Pair MD with isothermal titration calorimetry (ITC) to correlate ΔH/ΔS with computational predictions .

Q. What in silico strategies predict off-target interactions with human proteins?

  • Pharmacophore screening : Match the triphosphate motif against ATP-binding proteins (e.g., kinases, helicases).
  • Druggability assessment : Use SwissADME to compute topological polar surface area (>150 Ų indicates poor membrane permeability).
  • Toxicity prediction : ProTox-II identifies potential hepatotoxicity (e.g., CYP3A4 inhibition) .

Q. How can bioactivity assays differentiate between direct and indirect mechanisms of action?

  • Knockdown studies : siRNA silencing of target enzymes (e.g., FtsZ) followed by compound treatment. A >50% reduction in efficacy suggests direct interaction.
  • Metabolite profiling : LC-MS/MS quantifies downstream metabolites (e.g., UDP-sugars) to confirm substrate mimicry .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeReference
Reaction pH6.5–7.5
HPLC Mobile Phase0.1% TFA in ACN/H₂O
Purity Threshold≥95%

Q. Table 2. Docking vs. Experimental Data for FtsZ Inhibition

CompoundDocking ΔG (kcal/mol)Experimental IC₅₀ (µM)Reference
Iodo analog–9.2760.45
Methyl analog–8.9022.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.